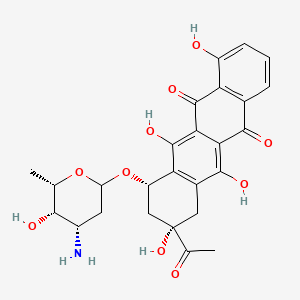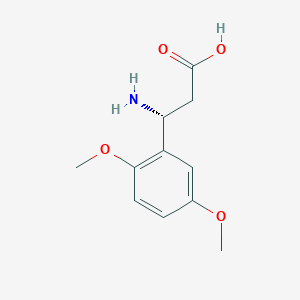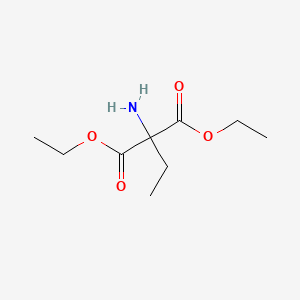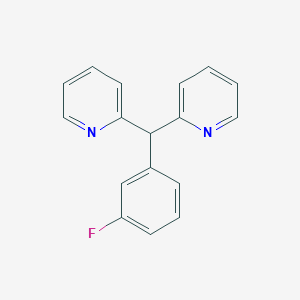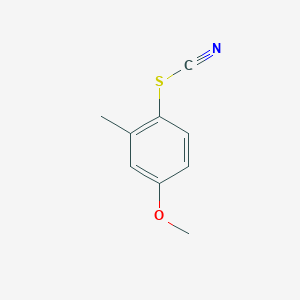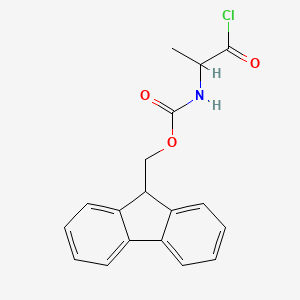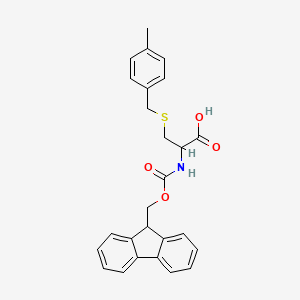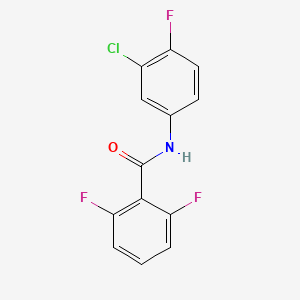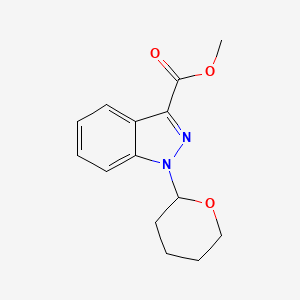
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is an organic compound that features a cyclobutylcarbamoyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclobutylcarbamoyl Group: This can be achieved by reacting cyclobutylamine with a suitable carbonyl compound under controlled conditions.
Attachment to the Benzene Ring: The cyclobutylcarbamoyl group is then introduced to the benzene ring through a substitution reaction.
Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the benzene ring, which introduces the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
科学的研究の応用
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study enzyme inhibition and other biochemical processes.
作用機序
The mechanism of action of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, can interact with biological targets, potentially inhibiting enzymes or other proteins.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Lacks the cyclobutylcarbamoyl group, making it less complex.
Cyclobutylcarbamoyl Chloride: Does not have the benzene ring or sulfonyl chloride group.
Benzenesulfonyl Chloride: Similar structure but without the methyl and cyclobutylcarbamoyl groups.
Uniqueness
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is unique due to the combination of the cyclobutylcarbamoyl group and the sulfonyl chloride group on a benzene ring. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler analogs.
特性
分子式 |
C12H14ClNO3S |
|---|---|
分子量 |
287.76 g/mol |
IUPAC名 |
3-(cyclobutylcarbamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)7-11(8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
InChIキー |
SAPDMGANSHXFTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)NC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


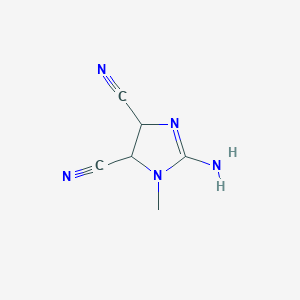

![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

